3-(2-Methylpropanamido)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanamido)naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Acylation: 2-aminonaphthalene is acylated with 2-methylpropanoyl chloride to form 3-(2-Methylpropanamido)naphthalene.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpropanamido)naphthalene-1-carboxylic acid
- 3-(2-Ethylpropanamido)naphthalene-2-carboxylic acid
- 3-(2-Methylbutanamido)naphthalene-2-carboxylic acid
Uniqueness
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropanamido group provides distinct steric and electronic properties compared to similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-(2-methylpropanoylamino)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9(2)14(17)16-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-9H,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAUUIQQPTWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.